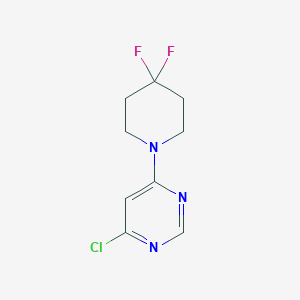

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine

Description

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a 4,4-difluoropiperidine substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets. The difluoropiperidine moiety in this compound enhances lipophilicity and metabolic stability, making it a promising candidate for drug development, particularly in targeting enzymes or receptors where fluorine substituents improve binding affinity and pharmacokinetics .

Properties

IUPAC Name |

4-chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2N3/c10-7-5-8(14-6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXHUFMQWODZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine generally follows a two-step approach:

- Step 1: Preparation of 4,6-dichloropyrimidine or related halogenated pyrimidines as reactive intermediates.

- Step 2: Nucleophilic substitution of one chlorine atom by the 4,4-difluoropiperidin-1-yl group to yield the target compound.

This approach leverages the reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic amines under controlled conditions.

Preparation of 4,6-Dichloropyrimidine Intermediate

A critical precursor in the synthesis is 4,6-dichloropyrimidine, which can be synthesized from 4-chloro-6-methoxypyrimidine via a chlorination reaction using phosphorus oxychloride (POCl₃) in the presence of anhydrous organic amines. This method is well-documented in patent CN103073505A and offers advantages over older methods using phosgene, such as reduced toxicity and environmental impact.

Key features of this method include:

- Reagents: 4-chloro-6-methoxypyrimidine, phosphorus oxychloride, anhydrous organic amine (e.g., triethylamine, dimethylformamide, N,N-diisopropylethylamine).

- Reaction Conditions: Temperature controlled between 70–115 °C (preferably 80–105 °C), reaction time 3–8 hours.

- Post-Reaction Processing: Excess phosphorus oxychloride is removed by reduced pressure distillation at 65–100 °C under vacuum (-0.06 to -0.095 MPa). The reaction mixture is then cooled and added dropwise into an ice-water mixture (0 °C) to precipitate the product.

- Purification: Organic solvent extraction (ethylene dichloride or methylene dichloride), drying with calcium chloride or molecular sieves, followed by crystallization upon cooling.

| Experiment | Yield (%) | Purity (%) | Reaction Temp (°C) | Organic Amine Used |

|---|---|---|---|---|

| Embodiment 1 | 95.6 | 99.6 | 80–85 | Dimethylformamide (DMF) |

| Embodiment 2 | 97.55 | 99.3 | 100 | N,N-Diisopropylethylamine (DIPEA) |

This method achieves high yield and purity with reduced environmental burden and improved safety compared to phosgene-based methods.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of phosphorus oxychloride instead of phosgene reduces toxicity and environmental hazards in preparing 4,6-dichloropyrimidine intermediates.

- Anhydrous organic amines serve both as bases and reaction media modifiers, improving yield and purity.

- The nucleophilic substitution step to introduce the difluoropiperidinyl group is sensitive to reaction conditions; careful control of temperature and solvent choice is critical.

- Purification typically involves crystallization and solvent extraction to achieve high purity suitable for further pharmaceutical development.

- The presence of fluorine atoms on the piperidine ring influences both the reactivity and the biological activity of the final compound, necessitating precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically requires a base such as sodium hydride or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is extensively used in scientific research due to its versatile nature. Some of its applications include:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Material Science: It is employed in the development of novel materials with unique properties.

Agrochemicals: The compound is investigated for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons:

Analysis:

- This contrasts with the trifluoromethyl analog , which may exhibit higher steric hindrance, affecting target selectivity.

- Heterocyclic Fusion: Pyrazolo-fused derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrate distinct biological activities, such as antiproliferative effects, due to structural mimicry of purine bases .

Biological Activity

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine family, recognized for its potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a chloro substituent at the fourth position and a difluoropiperidine moiety at the sixth position, contributes to its diverse biological activities.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 255.72 g/mol

- CAS Number : 1590398-25-6

The biological activity of this compound is primarily linked to its role as a pharmacological agent. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Specifically, it is known to engage in the Suzuki–Miyaura coupling reaction, a method that facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing various biologically active compounds.

Pharmacological Applications

Research indicates that compounds similar to this compound have shown promise in several therapeutic areas:

- Antiviral Activity : Studies have highlighted its potential in targeting host kinases involved in viral infections, such as dengue virus (DENV) and chikungunya virus (CHIKV) .

- Antibacterial Properties : Pyrimidine derivatives are known for their antibacterial and antimicrobial activities, suggesting that this compound could have similar effects.

- Cancer Research : The compound's structural characteristics may allow it to act as a selective inhibitor of various cancer-related enzymes .

Interaction Studies

Interaction studies focus on the binding affinity and selectivity of this compound towards various biological targets. The modifications in the piperidine ring can significantly influence its pharmacological profile, enhancing efficacy against specific targets.

Case Study 1: Antiviral Efficacy

A series of studies have demonstrated that compounds structurally related to this compound exhibit potent antiviral activity. In vitro experiments showed significant inhibition of DENV replication in human primary monocyte-derived dendritic cells (MDDCs), indicating that these compounds effectively target essential viral processes .

Case Study 2: Enzyme Inhibition

Research has also focused on the enzyme inhibition properties of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit deubiquitinases involved in cancer progression. These studies revealed that certain derivatives could selectively inhibit specific enzymes, leading to reduced cell proliferation in cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine | Structure | Contains a cyclopropyl group; potential for different biological activity |

| 5-Fluoro-6-(piperidin-1-yl)pyrimidine | Structure | Lacks chlorine substitution; may exhibit different pharmacological properties |

| 2-Amino-5-chloro-pyrimidin-4(3H)-one | Structure | Amino group presence alters reactivity and biological profile significantly |

This table illustrates how variations in substituents can lead to distinct chemical behaviors and biological activities.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine during synthesis?

- Methodological Answer :

- Use PPE (protective eyewear, gloves, lab coat) and conduct reactions in a fume hood or glovebox to avoid inhalation or skin contact.

- Employ filtered pipette tips to prevent cross-contamination.

- Store waste separately and dispose via certified hazardous waste management services.

- Reference protocols from structurally similar chlorinated/fluorinated pyrimidines .

Q. What synthetic routes are typically employed for pyrimidine derivatives with chloro and fluoro substituents?

- Methodological Answer :

- One-pot synthesis : Combine β-keto esters/amides with urea/thiourea derivatives under acid catalysis (e.g., HCl or BF₃·Et₂O) .

- Nucleophilic substitution : React 4,6-dichloropyrimidine with 4,4-difluoropiperidine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Metal-free fluorination : Use β-CF₃ aryl ketones under mild conditions for high-yield fluorination .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity (e.g., δ ~160 ppm for ¹⁹F in difluoropiperidine) .

- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- Melting Point Analysis : Compare with literature values for analogous compounds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Factor Screening : Test variables (temperature, solvent, stoichiometry) using fractional factorial designs to identify critical parameters.

- Response Surface Methodology (RSM) : Optimize yield and purity via central composite designs.

- Case Study : A study on pyrimidine synthesis reduced experimental runs by 60% while achieving >90% yield using DoE .

Q. How do computational methods enhance reaction design for fluorinated pyrimidines?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT simulations for fluorine substitution kinetics) .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts.

- Case Study : ICReDD integrated computation and experiment to reduce reaction development time by 50% .

Q. How can contradictory spectroscopic data (e.g., ambiguous ¹³C NMR signals) be resolved?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals.

- Isotopic Labeling : Use ¹⁵N or ²H analogs to trace chemical environments.

- Statistical Analysis : Apply multivariate regression to correlate spectral data with synthetic conditions .

Q. What is the impact of solvent polarity on the nucleophilic substitution kinetics of 4,6-dichloropyrimidine derivatives?

- Methodological Answer :

- Solvent Screening : Test aprotic (DMF, DMSO) vs. protic (EtOH) solvents. Polar aprotic solvents enhance nucleophilicity of 4,4-difluoropiperidine.

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR.

- Case Study : DMF increased substitution rates by 3-fold compared to THF in analogous reactions .

Q. How do fluorine substituents influence the electronic and steric properties of pyrimidine intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.